2-(2,6-dimethyl-4-morpholinyl)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,6-dimethyl-4-morpholinyl)-N-(4-isopropylphenyl)acetamide” is a synthetic organic compound It is characterized by the presence of a morpholine ring, an isopropylphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(2,6-dimethyl-4-morpholinyl)-N-(4-isopropylphenyl)acetamide” typically involves the following steps:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the dimethyl groups: Alkylation of the morpholine ring with methyl iodide or a similar reagent.
Attachment of the isopropylphenyl group: This step involves the reaction of the dimethylated morpholine with 4-isopropylbenzoyl chloride.
Formation of the acetamide moiety: The final step is the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“2-(2,6-dimethyl-4-morpholinyl)-N-(4-isopropylphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
“2-(2,6-dimethyl-4-morpholinyl)-N-(4-isopropylphenyl)acetamide” may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Pharmaceuticals: Investigation of its biological activity and therapeutic potential.
Materials Science: Exploration of its properties for use in advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of “2-(2,6-dimethyl-4-morpholinyl)-N-(4-isopropylphenyl)acetamide” would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethyl-4-morpholinyl)-N-(4-methylphenyl)acetamide
- 2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethylphenyl)acetamide
- 2-(2,6-dimethyl-4-morpholinyl)-N-(4-tert-butylphenyl)acetamide
Uniqueness
“2-(2,6-dimethyl-4-morpholinyl)-N-(4-isopropylphenyl)acetamide” is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12(2)15-5-7-16(8-6-15)18-17(20)11-19-9-13(3)21-14(4)10-19/h5-8,12-14H,9-11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEVZECBQZVHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.